molecular formula C12H7ClN4O B8347121 6-chloro-4-(3-pyridinyloxy)-Pyrido[3,2-d]pyrimidine

6-chloro-4-(3-pyridinyloxy)-Pyrido[3,2-d]pyrimidine

Cat. No.: B8347121
M. Wt: 258.66 g/mol
InChI Key: GFQRJGWEJXQVID-UHFFFAOYSA-N
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Description

6-chloro-4-(3-pyridinyloxy)-Pyrido[3,2-d]pyrimidine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core with a chlorine atom at the 6th position and a pyridin-3-yloxy group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(3-pyridinyloxy)-Pyrido[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-chloropyridine with 3-hydroxypyridine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-(3-pyridinyloxy)-Pyrido[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[3,2-d]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-chloro-4-(3-pyridinyloxy)-Pyrido[3,2-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-4-(3-pyridinyloxy)-Pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites and preventing their activity. This inhibition can lead to the disruption of cell cycle progression and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-4-(3-pyridinyloxy)-Pyrido[3,2-d]pyrimidine is unique due to the specific substitution pattern on its core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing targeted therapeutic agents and studying specific biological pathways .

Properties

Molecular Formula

C12H7ClN4O

Molecular Weight

258.66 g/mol

IUPAC Name

6-chloro-4-pyridin-3-yloxypyrido[3,2-d]pyrimidine

InChI

InChI=1S/C12H7ClN4O/c13-10-4-3-9-11(17-10)12(16-7-15-9)18-8-2-1-5-14-6-8/h1-7H

InChI Key

GFQRJGWEJXQVID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=NC=NC3=C2N=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of pyridin-3-ol (0.048 g, 0.500 mmol) in DMF (1.67 ml) was added NaH (0.027 g, 55% dispersion in mineral oil, 0.630 mmol) at 0° C. After stiffing for 30 min at room temperature, the reaction mixture was cooled to 0° C. and 4,6-dichloropyrido[3,2-d]pyrimidine (Intermediate 1, step D) (0.1 g, 0.500 mmol) was added to the mixture. After stiffing for 2 hours at room temperature, the reaction mixture was diluted with water, and extracted with EtOAc. The organic layers were dried over MgSO4, filtered and concentrated in vacuo. The residue was purified by column chromatography on SiO2 (Hex:EtOAc=5:1) to give 6-chloro-4-(pyridin-3-yloxy)pyrido[3,2-d]pyrimidine (0.090 g, 70%) as a white solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 7.46 (1H, dd, J=8.0 and 4.8 Hz), 7.66-7.69 (1H, m), 7.86 (1H, d, J=8.8 Hz), 8.31 (1H, d, J=8.8 Hz), 8.61 (1H, d, J=4.4 Hz), 8.65 (1H, d, J=2.8 Hz), 8.80 (1H, s).
Quantity
0.048 g
Type
reactant
Reaction Step One
Name
Quantity
0.027 g
Type
reactant
Reaction Step One
Name
Quantity
1.67 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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